molecular formula C16H18N2O B12009937 1,1-Diphenyl-3-propan-2-ylurea CAS No. 18168-00-8

1,1-Diphenyl-3-propan-2-ylurea

Cat. No.: B12009937
CAS No.: 18168-00-8
M. Wt: 254.33 g/mol
InChI Key: FFGAIZYREGLOLX-UHFFFAOYSA-N
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Description

1,1-Diphenyl-3-propan-2-ylurea is an organic compound with the molecular formula C16H18N2O It is characterized by the presence of two phenyl groups attached to a urea moiety, along with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diphenyl-3-propan-2-ylurea can be synthesized through several methods. One common approach involves the reaction of diphenylamine with isocyanates under controlled conditions. The reaction typically proceeds as follows:

    Step 1: Diphenylamine is reacted with an appropriate isocyanate in the presence of a catalyst.

    Step 2: The reaction mixture is heated to facilitate the formation of the urea linkage.

    Step 3: The product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-3-propan-2-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the urea moiety into amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1,1-Diphenyl-3-propan-2-ylurea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-3-propan-2-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylurea: Similar structure but lacks the propan-2-yl group.

    1,1-Diphenylurea: Similar structure but lacks the propan-2-yl group.

    1,1-Diphenyl-2-propanone: Similar structure but contains a ketone group instead of a urea moiety.

Uniqueness

1,1-Diphenyl-3-propan-2-ylurea is unique due to the presence of both phenyl and propan-2-yl groups attached to the urea moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

18168-00-8

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1,1-diphenyl-3-propan-2-ylurea

InChI

InChI=1S/C16H18N2O/c1-13(2)17-16(19)18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,17,19)

InChI Key

FFGAIZYREGLOLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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